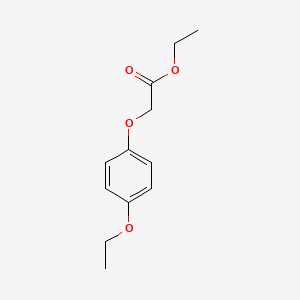

Ethyl 2-(4-ethoxyphenoxy)acetate

Description

Ethyl 2-(4-ethoxyphenoxy)acetate is an aromatic ether ester characterized by a phenoxy group substituted with an ethoxy moiety at the para position, linked to an ethyl acetate backbone. For example, the synthesis of ethyl 2-(4-nitrophenoxy)acetate involves refluxing p-nitrophenol with ethyl bromoacetate and potassium carbonate, followed by reduction to yield the amino derivative .

Crystallographic studies of similar compounds, such as ethyl 2-(4-nitrophenoxy)acetate, reveal planar aromatic rings and intermolecular hydrogen bonding patterns that stabilize the crystal lattice . Computational analyses like Hirshfeld surface studies () further elucidate non-covalent interactions, which are critical for understanding solubility and reactivity.

Properties

IUPAC Name |

ethyl 2-(4-ethoxyphenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-3-14-10-5-7-11(8-6-10)16-9-12(13)15-4-2/h5-8H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLUHBBCPEGEXPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Impact Analysis :

- Electron-Donating Groups (e.g., -OCH₂CH₃, -CH₃): Enhance solubility in polar solvents and stabilize the ester group against hydrolysis. Ethyl 4-methylphenoxyacetate () is used in food additives due to favorable solubility and low toxicity.

- Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Increase electrophilicity, making the ester more reactive toward nucleophilic attack. Ethyl 2-(4-nitrophenoxy)acetate’s nitro group reduces solubility but facilitates reduction to amine derivatives ().

- Halogen Substituents (e.g., -F, -Cl): Improve lipophilicity, enhancing membrane permeability in bioactive compounds. Ethyl 2-(4-fluorophenoxy)acetate’s fluorine atom may confer metabolic stability in pharmaceutical intermediates .

Physicochemical Properties

- Melting Points: Ethyl 2-(4-aminophenoxy)acetate melts at 56–58°C , while ethyl 2-(4-nitrophenoxy)acetate likely has a higher melting point due to stronger intermolecular forces (e.g., dipole interactions from -NO₂) .

- Solubility: Ethyl 4-methylphenoxyacetate’s methyl group enhances solubility in ethanol and ethyl acetate , whereas nitro and chloro derivatives exhibit lower aqueous solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.